

Spectroscopic data and analysis of Chinensine B (NMR, IR, MS).

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Compound of Interest		
Compound Name:	Chinensine B	
Cat. No.:	B022611	Get Quote

Spectroscopic Analysis of Chinensine B: A Technical Guide

Disclaimer: As of late 2025, detailed spectroscopic data (NMR, IR, MS) for **Chinensine B** is not readily available in publicly accessible scientific literature. This guide therefore serves as a comprehensive template, outlining the expected data, analytical methodologies, and interpretation based on standard practices for the structural elucidation of natural products. The provided data tables contain placeholder values to illustrate the recommended format for data presentation.

Introduction

Chinensine B is a natural product of significant interest to researchers in medicinal chemistry and drug development. Its complete structural characterization is a prerequisite for understanding its biological activity and for any future synthetic or semi-synthetic efforts. This technical guide provides a detailed overview of the spectroscopic techniques essential for the structural elucidation of Chinensine B, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Analysis



A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with IR and high-resolution mass spectrometry (HRMS), is required for the unambiguous structural assignment of **Chinensine B**.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Chinensine B

Parameter	Observed Value	Calculated Value	Interpretation
Molecular Formula	C25H30N2O4	-	Placeholder
Monoisotopic Mass	422.2209	422.2206	Placeholder
Ionization Mode	ESI+	-	Placeholder
Adduct	[M+H] ⁺	-	Placeholder

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Infrared (IR) Spectroscopy Data for Chinensine B

Frequency (cm ⁻¹)	Intensity	Assignment
3350	Broad	O-H or N-H stretching
2925	Strong	C-H stretching (aliphatic)
1710	Strong	C=O stretching (carbonyl)
1650	Medium	C=C stretching (alkene or aromatic)
1210	Strong	C-O stretching



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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the carbon-hydrogen framework.

Table 3: 1H NMR (500 MHz, CDCl3) Spectroscopic Data for Chinensine B

Position	δ (ppm)	Multiplicity	J (Hz)	Integration
H-1	7.25	d	8.0	1H
H-2	6.80	d	8.0	1H
H-4	5.50	t	7.0	1H
H-5	2.30	m	-	2H
OCH₃	3.85	S	-	3H

Table 4: ¹³C NMR (125 MHz, CDCl₃) Spectroscopic Data for Chinensine B

Position	δ (ppm)	Туре
C-1	128.5	СН
C-2	115.2	СН
C-3	158.0	С
C-4	125.0	СН
C-5	30.1	CH₂
OCH ₃	55.8	СН₃
C=O	172.3	С

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data.



Sample Preparation

A pure sample of **Chinensine B** is essential for accurate spectroscopic analysis. The compound should be isolated and purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The purity should be confirmed to be >95% by a suitable analytical method.

Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.
- Method: The purified sample of Chinensine B is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then infused directly into the mass spectrometer or injected via an HPLC system. Data is acquired in both positive and negative ion modes to determine the most abundant molecular ion.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the IR spectrum.
- Method: A small amount of the solid sample is placed on the diamond crystal of an attenuated total reflectance (ATR) accessory. Alternatively, the sample can be prepared as a KBr pellet. The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

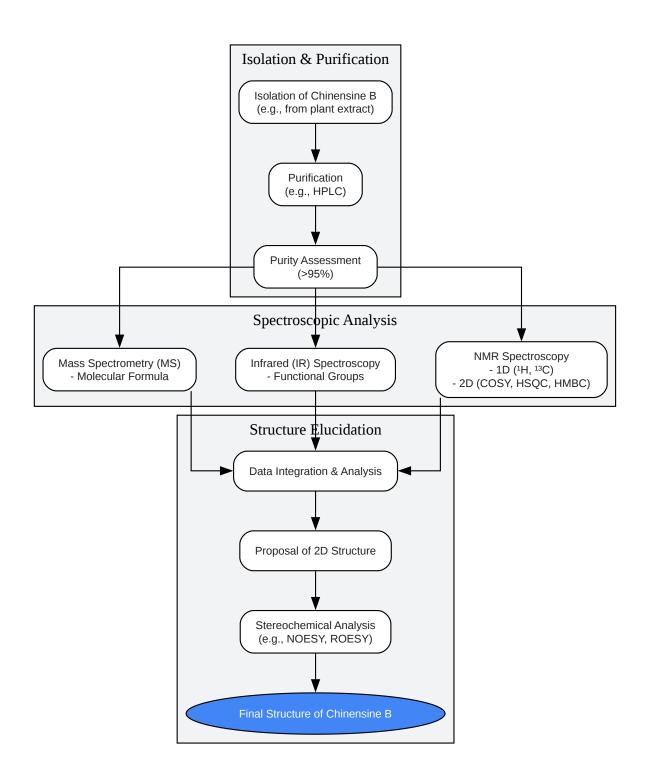
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for detailed structural analysis.
- Method: Approximately 5-10 mg of **Chinensine B** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄). A standard suite of 1D and 2D NMR experiments is performed, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC. These experiments provide through-bond and through-space correlations between protons and carbons, enabling the complete assignment of the molecular structure.



Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like **Chinensine B**.





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Caption: Experimental workflow for the spectroscopic analysis of **Chinensine B**.



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